molecular formula C11H21N3O2 B13000932 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide

Cat. No.: B13000932
M. Wt: 227.30 g/mol
InChI Key: OTWLFRFOBKCQGO-UHFFFAOYSA-N
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Description

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinone ring and an isopropyl group attached to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide typically involves the reaction of 5-amino-2-oxopiperidine with isopropylamine and propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(5-Amino-2-oxopiperidin-1-yl)-N-isopropylpropanamide can be compared with similar compounds such as:

    2-(5-Amino-2-oxopiperidin-1-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of an isopropyl group.

    2-(5-Amino-2-oxopiperidin-1-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.

    2-(5-Amino-2-oxopiperidin-1-yl)-N-propylpropanamide: Similar structure but with a propyl group instead of an isopropyl group.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

2-(5-amino-2-oxopiperidin-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C11H21N3O2/c1-7(2)13-11(16)8(3)14-6-9(12)4-5-10(14)15/h7-9H,4-6,12H2,1-3H3,(H,13,16)

InChI Key

OTWLFRFOBKCQGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CC(CCC1=O)N

Origin of Product

United States

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